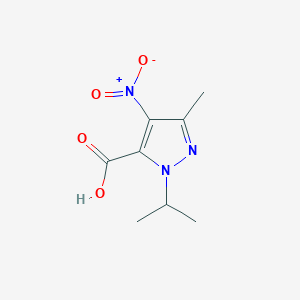
1-isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with the following chemical formula:
C8H11N3O4
. It belongs to the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry. Pyrazoles exhibit tautomerism, making them structurally interesting .Vorbereitungsmethoden
Synthetic Routes: The synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid involves several steps. One common synthetic route is as follows:
Condensation: Start with the condensation of an appropriate aldehyde (e.g., isobutyraldehyde) with hydrazine hydrate to form the pyrazole ring.
Nitration: Nitrate the resulting pyrazole compound using nitric acid to introduce the nitro group.
Carboxylation: Finally, carboxylate the nitro-substituted pyrazole using carbon dioxide and a suitable base.
Industrial Production Methods: While industrial-scale production methods may vary, the above synthetic route provides a general framework for preparing this compound.
Analyse Chemischer Reaktionen
1-isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid can undergo various reactions:
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen and a catalyst.
Substitution: Substitution reactions at the pyrazole ring, leading to derivatives with different substituents.
Acid-Base Reactions: Carboxylic acids can participate in acid-base reactions.
Major products formed from these reactions include amino-substituted pyrazoles and various derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its structural diversity.
Pesticide Development: Pyrazole derivatives are used in agrochemicals.
Photodynamic Therapy: Some pyrazole-based compounds exhibit photodynamic activity.
Wirkmechanismus
The exact mechanism of action for 1-isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific information on similar compounds, further research could compare this compound to related pyrazoles, highlighting its unique features.
Remember that this information is based on available data, and further studies may reveal additional insights
Eigenschaften
Molekularformel |
C8H11N3O4 |
|---|---|
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
5-methyl-4-nitro-2-propan-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O4/c1-4(2)10-7(8(12)13)6(11(14)15)5(3)9-10/h4H,1-3H3,(H,12,13) |
InChI-Schlüssel |
YVBCNEUOWAZENK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-ethoxy-4-{(E)-[(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11996481.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11996483.png)

![5-(4-methylphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11996497.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11996504.png)
![4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11996509.png)
![4-bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B11996533.png)


![3-amino-N-(4-bromophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11996544.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}thiophene-2-carboxamide](/img/structure/B11996548.png)

![Butyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11996559.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11996570.png)
